molecular formula C20H20N2O3 B1682240 8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one CAS No. 351071-62-0

8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one

Cat. No. B1682240
M. Wt: 336.4 g/mol
InChI Key: FWYYZGLCNUZWPF-UHFFFAOYSA-N
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Description

TGX-115 is a cell-permeable, potent, and selective inhibitor of PI 3-K isoforms p110ß/p110d.

Scientific Research Applications

Fluorescent Chemosensors

  • Selective Detection of Metal Ions : Research has shown that derivatives of quinoline, like 8-aminoquinoline-based chemosensors, have been developed for the selective detection of metal ions such as Zn²⁺ and Al³⁺. These sensors exhibit potential for biological applications, including the detection of intracellular metal ions in cancer cell lines, which indicates their utility in sensing and bioimaging technologies (Ghorai et al., 2020).

Anticorrosion Agents

  • Protection of Metals : Studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness as anticorrosion agents for metals in acidic media. These compounds work by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion. The investigation into these compounds includes electrochemical techniques and theoretical studies, suggesting their application in metal protection and maintenance (Douche et al., 2020).

Antioxidant and Anticancer Properties

  • Inhibition of Cancer Cell Growth : Quinolin-8-yl derivatives have been explored for their potential in treating cancer. For example, studies on coumarin fused with quinoline structures have shown abilities to quench radicals and inhibit DNA oxidation, suggesting a novel approach for designing antioxidants and anticancer agents. The presence of electron-donating groups enhances these effects, indicating the importance of structural modifications for improved activity (Xi & Liu, 2015).

Kinase Inhibition for Cancer Therapy

  • Src Kinase Inhibition : Optimization of quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, an enzyme implicated in cancer progression. These compounds show promise in inhibiting Src-dependent cell proliferation, highlighting their potential in cancer therapy. Notably, specific modifications to the quinoline structure have been linked to enhanced inhibitory activity and selectivity, offering insights into the design of targeted cancer therapeutics (Boschelli et al., 2001).

Prodrug Development for Enhanced Therapeutic Efficacy

  • Glucoconjugates of 8-Hydroxyquinolines : The development of glucoconjugates based on 8-hydroxyquinolines, such as clioquinol, aims to exploit the over-expression of glucose transporters in cancer cells. These conjugates are designed to be cleaved by β-glucosidase, releasing the active 8-hydroxyquinoline moiety in the vicinity of cancer cells. This strategy underlines the use of sugar conjugation to improve the targeting and efficacy of anticancer drugs (Oliveri et al., 2012).

properties

IUPAC Name

8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYYZGLCNUZWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432609
Record name BiomolKI2_000001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one

CAS RN

351071-62-0
Record name BiomolKI2_000001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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